Field: Materials Science.
Application Summary: 2-bromobenzyl alcohol has been used to grow single crystals using the vertical Bridgman technique.
Methods of Application: The crystal was grown using the vertical Bridgman technique. The lattice parameters of the crystal were determined by single-crystal X-ray diffraction technique.
Results: The thermal analyses were carried out to analyze the melting and decomposition points of the grown crystal. The UV–Vis–NIR and Fluorescence studies assessed the optical properties of the grown crystals. The second-harmonic generation study analyzed non-linear properties.
1-bromo-3-[(2-methylpropoxy)methyl]benzene is an organic compound characterized by the molecular formula . It is a derivative of benzyl alcohol, where a bromine atom is substituted at the third position of the benzene ring, and an ether linkage connects to a 2-methylpropyl group. This compound's structure can be visualized as a brominated benzene ring with a branched alkoxy side chain, which contributes to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry.
There is no current information available regarding the specific mechanism of action of 3-Bromobenzyl alcohol, 2-methylpropyl ether in biological systems.
Due to the lack of specific data, it is advisable to handle this compound with caution, assuming it may possess similar hazards to other brominated aromatic ethers. Potential hazards include:
Research into the biological activity of 1-bromo-3-[(2-methylpropoxy)methyl]benzene has suggested potential interactions with biomolecules. Its structure allows it to engage with specific enzymes or receptors, which may lead to therapeutic applications. Investigations are ongoing to determine its efficacy and safety in biological systems, particularly in drug development and medicinal chemistry. The compound's unique properties make it a candidate for further exploration in anti-inflammatory and anticancer research.
The synthesis of 1-bromo-3-[(2-methylpropoxy)methyl]benzene can be effectively achieved through the Williamson ether synthesis method. This involves the reaction of 3-bromobenzyl alcohol with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an mechanism, where the alkoxide ion formed from 3-bromobenzyl alcohol attacks the alkyl halide, resulting in the formation of the ether linkage.
In industrial settings, similar synthetic routes are utilized but scaled up for efficiency. Continuous flow reactors and optimized reaction conditions enhance yield and purity. The use of catalysts and advanced purification techniques further improves production efficiency.
1-bromo-3-[(2-methylpropoxy)methyl]benzene has diverse applications:
The interaction studies of 1-bromo-3-[(2-methylpropoxy)methyl]benzene focus on its reactivity with various molecular targets. The presence of the bromine atom and ether linkage significantly influences its binding affinity to enzymes or receptors. Research is ongoing to elucidate specific pathways and molecular targets relevant to its applications in medicinal chemistry and biological research.
Similar compounds include:
Compound Name | Structure Description | Uniqueness |
---|---|---|
3-Bromobenzyl alcohol | Lacks the ether linkage | Simple structure without alkoxy group |
2-Methylpropyl ether | Contains an ether linkage but lacks the bromobenzyl group | No halogen substitution |
4-Bromobenzyl alcohol | Bromine atom at the fourth position | Different substitution pattern on benzene ring |
((3-Bromo-2-methylpropoxy)methyl)benzene | Similar structure but different alkoxy arrangement | Variation in alkoxy group positioning |
The uniqueness of 1-bromo-3-[(2-methylpropoxy)methyl]benzene lies in its combination of a bromine atom at the third position and an ether linkage to a branched alkyl group, which contributes to its distinct chemical behavior compared to other similar compounds.